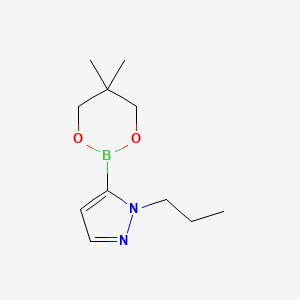

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BN2O2/c1-4-7-14-10(5-6-13-14)12-15-8-11(2,3)9-16-12/h5-6H,4,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTMJZDZNIVUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=NN2CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole (CAS Number: 1487355-92-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dioxaborinane moiety. Its molecular formula is CHBNO, with a molecular weight of approximately 222.09 g/mol . The presence of the dioxaborinane group is believed to enhance the compound's biological activity through various mechanisms.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The pyrazole pharmacophore has been associated with significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Key Findings:

- Selectivity and Efficacy : Compounds similar to 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole have demonstrated high selectivity indices for COX-2 over COX-1. For instance, a related derivative exhibited an IC value of 0.034 µM for COX-2 inhibition .

- Safety Profile : Histopathological evaluations indicated minimal degenerative changes in vital organs like the stomach and liver in animal models treated with pyrazole derivatives, suggesting a favorable safety profile .

Antioxidant Properties

Research indicates that pyrazole derivatives can also exhibit antioxidant activity. This property is essential for mitigating oxidative stress-related damage in cells.

Case Study Example :

A study demonstrated that certain pyrazole derivatives could scavenge free radicals effectively, reducing oxidative damage in vitro. This activity correlates with their potential therapeutic applications in conditions characterized by oxidative stress .

The biological activity of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole can be attributed to its ability to modulate various signaling pathways:

- Inhibition of Pro-inflammatory Cytokines : Pyrazole compounds have been shown to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Interaction with Enzymatic Pathways : The dioxaborinane moiety may facilitate interactions with specific enzymes involved in inflammatory processes.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and selectivity indices of selected pyrazole derivatives compared to 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole:

| Compound Name | COX-2 IC (µM) | Selectivity Index (SI) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| Compound A | 0.034 | 353.8 | 96% |

| Compound B | 0.052 | 344.56 | 82% |

| 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole | TBD | TBD | TBD |

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of interest for 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole is in medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit anticancer properties. The incorporation of the dioxaborinane moiety may enhance biological activity by improving solubility and bioavailability .

- Drug Design : The compound's unique structure allows for modifications that can lead to the development of novel pharmaceuticals targeting specific biological pathways. For instance, its ability to form stable complexes with metal ions could be exploited in drug delivery systems .

Materials Science

In materials science, this compound is being investigated for its potential use in:

- Polymer Synthesis : The dioxaborinane group can act as a functional handle in polymer chemistry, allowing for the synthesis of boron-containing polymers with enhanced thermal and mechanical properties .

- Nanomaterials : Research is ongoing into the use of this compound as a precursor for boron-doped nanomaterials, which could have applications in electronics and photonics due to their unique electronic properties .

Catalysis

The catalytic properties of 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole are also notable:

- Cross-Coupling Reactions : This compound can be utilized in palladium-catalyzed cross-coupling reactions. Its ability to stabilize palladium complexes enhances reaction efficiency and selectivity .

Example Reaction Conditions

| Reaction Type | Catalyst Used | Conditions | Yield |

|---|---|---|---|

| Cross-Coupling with Bromides | Tetrakis(triphenylphosphine)Pd(0) | Dioxane/H₂O at 80°C for 18h | Up to 100% |

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives indicated that compounds similar to 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole exhibited significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study 2: Polymer Applications

Research highlighted the successful incorporation of boron-containing compounds into polymer matrices. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves coupling a pyrazole precursor with a boron-containing reagent. For example:

- Cyclocondensation : Start with a substituted pyrazole (e.g., 1-propyl-1H-pyrazole) and react it with a boronic ester precursor (e.g., 5,5-dimethyl-1,3,2-dioxaborinane) under Suzuki-Miyaura cross-coupling conditions. Catalyst systems like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) in THF/water mixtures are common .

- Optimization : Vary temperature (60–100°C), solvent polarity, and catalyst loading to improve yield. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts (e.g., deborylation) .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this boron-containing pyrazole?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the pyrazole ring substitution pattern and boron integration. The dioxaborinan group’s protons appear as a singlet (δ ~1.0 ppm for methyl groups) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak) and isotopic patterns consistent with boron (natural abundance ~20% for ¹¹B/¹⁰B) .

- FTIR : Identify B-O stretching vibrations (~1350 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Advanced: How does the steric bulk of the dioxaborinan group influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 5,5-dimethyl groups create steric hindrance, which:

- Slows Transmetalation : Larger substituents reduce the rate of boron-to-palladium transfer in Suzuki reactions. Use bulky phosphine ligands (e.g., SPhos) to stabilize the Pd intermediate .

- Affects Solubility : Hydrophobic methyl groups improve solubility in nonpolar solvents (e.g., toluene), enabling reactions under anhydrous conditions. Compare yields in polar (DMF) vs. nonpolar solvents to optimize .

- Experimental Design : Conduct kinetic studies (e.g., variable-temperature NMR) to quantify steric effects on reaction rates .

Advanced: What computational methods can predict the electronic properties of this compound, and how do they correlate with experimental data?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model the HOMO-LUMO gap and partial charges. The boron atom’s electron-deficient nature enhances electrophilic reactivity, which can be validated via Fukui indices .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Compare docking scores with in vitro inhibition assays .

- Validation : Overlay computed IR/NMR spectra with experimental data to assess accuracy (RMSD <5% acceptable) .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different solvent systems?

Methodological Answer:

- Controlled Replicates : Repeat experiments in standardized conditions (fixed catalyst loading, temperature). Use DOE (Design of Experiments) to identify solvent-dependent variables (e.g., polarity, dielectric constant) .

- Mechanistic Probes : Add radical inhibitors (e.g., TEMPO) or isotopic labeling (e.g., D₂O) to detect solvent participation in side reactions .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate solvent effects from other variables .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, such as kinase inhibition or metabolic stability?

Methodological Answer:

- Kinase Inhibition : Use TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays with recombinant kinases (e.g., EGFR). Compare IC₅₀ values with control inhibitors .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. High retention time (>60 min) indicates favorable metabolic stability .

- Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cells to assess cell viability at varying concentrations (10–100 µM) .

Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer:

- Degradation Pathways : Expose to UV light or microbial consortia (e.g., soil samples) and track degradation products via HRMS. The dioxaborinan group may hydrolyze to boric acid under aqueous conditions .

- Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally. Predicted logP ~2.5 suggests moderate bioaccumulation potential .

- Toxicity Screening : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC₅₀/EC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.